2-(2-Cyclopentylidenehydrazinyl)-4-(3,4-dichlorophenyl)-1,3-thiazole
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Overview
Description
1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that features a cyclopentanone core linked to a thiazole ring, which is further substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves the reaction of cyclopentanone with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylhydrazine under acidic or basic conditions. The reaction may be carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler cyclic ketone with similar structural features but lacking the thiazole and dichlorophenyl groups.
Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities and are used in various applications.
Dichlorophenyl Compounds: Compounds with dichlorophenyl groups, known for their chemical reactivity and biological activity.
Uniqueness
1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is unique due to its combination of a cyclopentanone core, a thiazole ring, and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H13Cl2N3S |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H13Cl2N3S/c15-11-6-5-9(7-12(11)16)13-8-20-14(17-13)19-18-10-3-1-2-4-10/h5-8H,1-4H2,(H,17,19) |
InChI Key |
MFCKJBFBXMJGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C1 |
Origin of Product |
United States |
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